molecular formula C18H19N3O B4237227 N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide

N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide

Cat. No.: B4237227
M. Wt: 293.4 g/mol
InChI Key: ZGGBCSNJQAJQGI-UHFFFAOYSA-N
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Description

N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzimidazole is treated with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Finally, the formamide group is introduced through a formylation reaction, where the intermediate product is treated with formic acid or a formamide derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide involves its interaction with various molecular targets. The benzimidazole core can mimic the structure of nucleotides, allowing it to interact with DNA and RNA, potentially inhibiting their function. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide is unique due to the presence of both the phenylethyl and formamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13(19-12-22)18-20-16-10-6-7-11-17(16)21(18)14(2)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGBCSNJQAJQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C(C)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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